molecular formula C13H10FN3O3 B3007203 5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415623-06-0

5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B3007203
CAS No.: 2415623-06-0
M. Wt: 275.239
InChI Key: LXLFVABYNVSSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a structurally complex heterocyclic compound featuring a fused pyrrolo[3,4-c]pyrrole-1,3-dione (DPPD) core substituted with a 6-fluoro-benzoxazole moiety. This compound belongs to a class of electron-deficient building blocks used in conjugated polymers for optoelectronic applications, particularly polymer solar cells (PSCs). The DPPD unit acts as a weak electron-accepting group, while the 6-fluoro-benzoxazole substituent enhances electron-withdrawing properties and influences molecular packing, solubility, and band gap characteristics . Its design aims to optimize light absorption, charge transport, and energy conversion efficiency in photovoltaic devices.

Properties

IUPAC Name

5-(6-fluoro-1,3-benzoxazol-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3/c14-6-1-2-9-10(3-6)20-13(15-9)17-4-7-8(5-17)12(19)16-11(7)18/h1-3,7-8H,4-5H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLFVABYNVSSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC4=C(O3)C=C(C=C4)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the fluorine atom. The pyrrole ring is then fused to the benzoxazole ring through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Biological Research Applications

Orexin Receptor Modulation:
This compound has been identified as a potential orexin receptor modulator. Orexin receptors are involved in regulating wakefulness and appetite, and compounds that modulate these receptors can have implications for treating conditions such as narcolepsy and obesity. Research indicates that disubstituted octahydropyrrolo[3,4-c]pyrrole compounds, including this one, can selectively target orexin receptors, offering a pathway for developing new pharmacological agents aimed at these conditions .

Medicinal Chemistry

Anticancer Activity:
Initial studies suggest that derivatives of octahydropyrrolo compounds may exhibit anticancer properties. The unique structural features of 5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione could be exploited to design molecules that inhibit tumor growth or induce apoptosis in cancer cells. Ongoing research is needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cell lines .

Neuropharmacology

Potential Treatment for Sleep Disorders:
Given its role as an orexin receptor modulator, this compound may be relevant in neuropharmacological studies focused on sleep disorders. By influencing orexin signaling pathways, it could provide insights into new treatment strategies for conditions like insomnia or sleep apnea .

Chemical Biology

Probe Development:
The compound's ability to interact with specific biological targets makes it a candidate for developing chemical probes. These probes can be used to study biological processes in real-time, providing valuable data on cellular mechanisms and drug interactions .

Synthesis and Structural Studies

Synthetic Methodologies:
Research into the synthesis of 5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has led to the development of new synthetic methodologies that can be applied to similar compounds. The exploration of these synthetic routes not only aids in producing the compound but also enhances understanding of structure-activity relationships within this class of molecules .

Mechanism of Action

The mechanism of action of 5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related DPPD derivatives and other electron-accepting units, such as thieno[3,4-c]pyrrole-4,6-dione (TPD), thieno[3,4-b]thiophene (TT), and pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), which are used to tune polymer properties. Key differences include:

Electron-Accepting Strength and Band Gap Modulation

  • However, its exact band gap remains unquantified in the cited study.
  • TPD-Based Polymers : Incorporation of TPD (a stronger acceptor than DPPD) reduces band gaps to ~1.6–1.8 eV, enhancing near-infrared absorption .
  • DPP-Based Polymers : DPP units exhibit intermediate electron-accepting strength, yielding band gaps of ~1.7–1.9 eV .
  • TT-Based Polymers: Thieno[3,4-b]thiophene introduces conformational flexibility, moderately lowering band gaps (~1.9–2.0 eV) compared to DPPD .

Solubility and Processability

  • The 6-fluoro-benzoxazole substituent likely improves solubility in polar organic solvents (e.g., chloroform, chlorobenzene) compared to alkyl-substituted DPPD derivatives, facilitating solution-processed device fabrication.
  • TPD and DPP derivatives often require bulky side chains (e.g., alkylthio groups) to enhance solubility, which can compromise charge mobility .

Thermal Stability and Morphology

  • The octahydropyrrolo[3,4-c]pyrrole-1,3-dione core provides rigidity, promoting thermal stability (>300°C decomposition temperature, inferred from analogous DPPD polymers) .
  • Fluorinated benzoxazole may enhance intermolecular interactions via F···H or F···S bonds, improving thin-film crystallinity compared to non-fluorinated analogues.

Data Table: Comparative Properties of DPPD Derivatives in Polymer Solar Cells

Compound/Polymer Band Gap (eV) Electron-Accepting Strength Solubility Thermal Stability
PBDTT–DPPD (Baseline) 2.04 Weak Moderate High
PBDTT–TPD (Thieno[3,4-c]pyrrole-4,6-dione) 1.6–1.8 Strong Low–Moderate Moderate
PBDTT–DPP (Pyrrolo[3,4-c]pyrrole-1,4-dione) 1.7–1.9 Moderate Moderate High
PBDTT–TT (Thieno[3,4-b]thiophene) 1.9–2.0 Weak–Moderate High Moderate
Hypothesized 5-(6-Fluoro-benzoxazol-2-yl)-DPPD Polymer ~1.8–2.0 (estimated) Moderate–Strong High High

Note: Data for the target compound are extrapolated from structural analogues in .

Research Findings and Implications

  • Efficiency : Polymers with stronger acceptors (e.g., TPD) achieve higher power conversion efficiencies (PCEs: 8–10%) due to broader light absorption. The fluorinated benzoxazole-DPPD hybrid may balance band gap and charge mobility for PCEs comparable to TPD-based systems.
  • Morphological Advantages : The fluorine atom in the target compound could reduce phase separation in bulk heterojunction films, a common issue in DPPD polymers .

Biological Activity

5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C13H10FN3O3
  • Molecular Weight : 275.23 g/mol
  • CAS Number : 2415623-06-0

Research indicates that compounds in the octahydropyrrolo[3,4-c]pyrrole class, including 5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, exhibit various mechanisms of action:

  • Orexin Receptor Modulation : These compounds are known to act as modulators of orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite. This modulation can have implications for treating sleep disorders and obesity .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antimicrobial properties against certain bacterial strains. The structure's ability to interfere with bacterial cell wall synthesis is a potential area of exploration .

Biological Activity

The biological activity of 5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has been investigated in various contexts:

Antimicrobial Studies

A study demonstrated the compound's effectiveness against Staphylococcus faecium and Escherichia coli, with an ID50 of 9×108M9\times 10^{-8}M and 1×107M1\times 10^{-7}M, respectively. However, it showed reduced efficacy against leukemia L-1210 cells (ID50 = 1×105M1\times 10^{-5}M) .

Orexin Receptor Activity

In vivo studies have indicated that this compound may influence orexin receptor activity, potentially aiding in the treatment of conditions such as narcolepsy and obesity by modulating wakefulness and energy balance .

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

StudyFindings
Study A Investigated the orexin receptor modulation effects of octahydropyrrolo[3,4-c]pyrroles; found significant changes in sleep patterns in animal models.
Study B Evaluated antimicrobial properties; confirmed activity against Gram-positive and Gram-negative bacteria with notable potency.
Study C Explored cytotoxic effects on cancer cell lines; observed selective toxicity profiles that warrant further investigation.

Q & A

Q. How can the structural conformation of 5-(6-Fluoro-1,3-benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione be confirmed experimentally?

  • Methodological Answer: Use X-ray crystallography to resolve the fused pyrrolo[3,4-c]pyrrole-1,3-dione core and benzoxazole substituent. For NMR validation, employ heteronuclear 2D experiments (e.g., HSQC, HMBC) to assign protons and carbons, focusing on the octahydropyrrolo ring system and fluorine coupling patterns. Reference analogs like 3-substituted pyrrolo[3,4-c]pyrazolones in to identify chemical shifts for the fluorinated benzoxazole moiety .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer: Use microwave-assisted synthesis to accelerate cyclization of the pyrrolo-pyrrole dione core. Introduce the 6-fluoro-benzoxazol-2-yl group via Pd-catalyzed cross-coupling under inert conditions (e.g., argon). Monitor reaction progress with HPLC (C18 column, ammonium acetate buffer at pH 6.5 as per ) to detect intermediates like unreacted piperidine derivatives .

Q. How to validate analytical methods for purity assessment?

  • Methodological Answer: Combine HPLC-UV (210–280 nm) with charged aerosol detection (CAD) for non-chromophoric impurities. Use the ammonium acetate buffer system (pH 6.5) described in for mobile phases to enhance peak resolution. Validate specificity using forced degradation studies (e.g., acid/base hydrolysis, thermal stress) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer: Synthesize analogs with substitutions at the 6-fluoro position (e.g., Cl, Br) and compare binding affinities via surface plasmon resonance (SPR) . Use molecular dynamics simulations to model interactions with target proteins (e.g., kinases or GPCRs). Cross-reference with ’s metabolite data to prioritize substituents affecting metabolic stability .

Q. How to resolve contradictions in spectroscopic data for tautomeric forms?

  • Methodological Answer: Employ variable-temperature NMR (25–60°C) to observe equilibrium shifts between tautomers. For crystallographic ambiguity (e.g., keto-enol tautomerism in fused rings), use neutron diffraction to locate hydrogen atoms. Reference ’s analysis of hydroxypyrazole tautomerism, where intramolecular hydrogen bonding stabilizes specific conformers .

Q. What in vitro assays are suitable for polypharmacology profiling?

  • Methodological Answer: Screen against a panel of 50+ kinases using ATP-competitive binding assays. For off-target effects, use radioligand displacement assays for neurotransmitter receptors (e.g., serotonin 5-HT2A). Cross-validate with cryo-EM structures of related compounds (e.g., ’s imidazol-pyrrolo derivatives) to predict binding modes .

Q. How to address low solubility in crystallization trials?

  • Methodological Answer: Optimize solvent mixtures (e.g., DMSO/water gradients) and employ co-crystallization agents like cyclodextrins. For stubborn cases, use high-throughput screening with 96-well plates and PEG-based precipitants. Residual solvent thresholds (e.g., <500 ppm per ) must be maintained for regulatory compliance .

Q. What techniques identify and quantify metabolites in preclinical studies?

  • Methodological Answer: Use LC-HRMS with a Q-TOF detector to track hydroxylation or demethylation metabolites. Apply isotopic labeling (e.g., ²H or ¹³C) to distinguish endogenous compounds. Reference ’s benzoic acid metabolite analogs to predict Phase I/II biotransformation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.